5,6-Dichloropicolinic acid
Overview
Description
5,6-Dichloropicolinic acid (5,6-DCP) is a naturally occurring organic acid that has been investigated for its potential applications in a variety of fields, including as an antimicrobial agent, a catalyst for organic synthesis, and a metal-ion chelator. 5,6-DCP is a heterocyclic compound with a molecular formula of C6H4Cl2O4 and a molecular weight of 197.97 g/mol. It is a white, crystalline solid with a melting point of 168-170 °C. 5,6-DCP is soluble in water, ethanol, and acetone, and it is insoluble in ether and benzene.
Scientific Research Applications
Electrochemical Reduction and Hydrodechlorination
Electrochemical reduction of chloropicolinic acids has been studied extensively, revealing potential pathways for synthesizing less chlorinated derivatives, such as 3,5-dichloropicolinic acid, through selective hydrodechlorination. Research demonstrates the dependence of this selectivity on cathode materials and solution pH, with activated silver cathodes achieving high selectivity at specific pH levels. This process is vital for understanding the environmental degradation of chlorinated organic compounds and their transformations (Xu et al., 2015; Ma et al., 2010).
Electrocatalytic Dechlorination
The electrocatalytic dechlorination of chloropicolinic acid mixtures to picolinic acid using palladium-modified cathodes in aqueous solutions has been explored. This process represents an eco-friendly approach to detoxify chloropicolinic acids, which are significant organic waste byproducts. Such studies highlight the catalytic performance enhancements achievable through optimal cathode selection and process parameter adjustments, underlining the significance of electrocatalytic methods in environmental remediation (Hong-xing et al., 2016).
Impact on Plant Growth
Investigations into the effects of dichloropicolinic acid derivatives on plant growth have provided insights into their potential as herbicides or growth regulators. For instance, the impact of low concentrations on seed germination and growth rates varies among plant species, which is crucial for understanding the selective herbicidal properties of these compounds and developing agricultural applications with minimal environmental impact (Voronkov et al., 2005).
Photolysis and Environmental Persistence
The environmental persistence and degradation pathways of dichloropicolinic acid, particularly through photolysis, have been studied to assess the ecological impacts of this herbicide. These studies reveal the complexities of its degradation in aquatic environments and the formation of potentially harmful byproducts, contributing to the understanding of its long-term environmental fate (Saratovskikh et al., 2007).
Analytical Methods for Detection
Developing analytical methods for the detection and quantification of dichloropicolinic acid and its derivatives in complex matrices is essential for monitoring its environmental presence and studying its transformation products. High-performance liquid chromatography (HPLC) techniques have been refined to accurately measure these compounds, facilitating environmental and agricultural research (Zhao Jian-hong, 2012).
Industrialization of Synthesis Processes
The industrialization of the electrochemical synthesis process for dichloropicolinic acid from its more chlorinated precursors demonstrates the practical application of electrochemical methods for producing agricultural chemicals on a large scale. Such processes optimize operational parameters to achieve high yields, efficiency, and product purity, showcasing the integration of chemical research into industrial practices (Ma Chun, 2010).
properties
IUPAC Name |
5,6-dichloropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNAEPFSUYAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534141 | |
Record name | 5,6-Dichloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88912-24-7 | |
Record name | 5,6-Dichloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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